1-(Trifluoromethyl)cyclohex-2-en-1-ol

描述

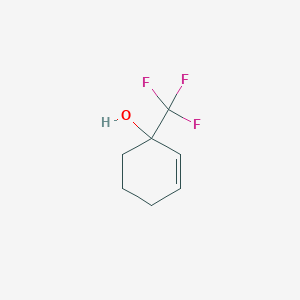

1-(Trifluoromethyl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which also contains a hydroxyl group

准备方法

The synthesis of 1-(Trifluoromethyl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclohexenyl sulfonates under mild reaction conditions using a palladium-catalyzed system . The reaction typically employs a catalyst system composed of palladium (dba) or [(allyl)PdCl] and a monodentate biaryl phosphine ligand such as (t)BuXPhos . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure efficiency and yield.

化学反应分析

1-(Trifluoromethyl)cyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form a cyclohexanol derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

In medicinal chemistry, 1-(trifluoromethyl)cyclohex-2-en-1-ol serves as a crucial building block for the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity and bioavailability of drug candidates. For instance, compounds derived from this structure have been explored for their potential as anti-inflammatory and anti-cancer agents. A study demonstrated that derivatives of cyclohex-2-en-1-ol exhibited significant activity against certain cancer cell lines, highlighting the therapeutic potential of trifluoromethylated compounds .

Agricultural Chemistry

The compound is also being investigated for its applications in agricultural chemistry. Trifluoromethylated compounds are known to exhibit herbicidal and fungicidal properties. Research indicates that derivatives containing the cyclohex-2-en-1-ol framework can be designed to target specific pests while minimizing environmental impact. The development of such agrochemicals is essential for sustainable agriculture practices .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials with unique properties. The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. This application is particularly relevant in the production of coatings and adhesives that require durability under harsh conditions.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-cancer | 12 | |

| Cyclohexenone Derivative | Anti-inflammatory | 15 | |

| Trifluoromethyl Herbicide | Herbicidal | 20 |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deoxytrifluoromethylation | CuI, DMEDA, DMF, 25°C | 85 | |

| Cycloaddition | UV light, solvent-free | 90 |

Case Study 1: Anticancer Activity

A recent study investigated various derivatives of this compound for their anticancer properties against breast cancer cell lines. The results indicated that modifications to the cyclohexene structure significantly affected cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .

Case Study 2: Agricultural Applications

In another research initiative, a series of trifluoromethylated cyclohexenones were synthesized and tested for herbicidal activity against common agricultural weeds. The findings revealed that certain derivatives exhibited potent herbicidal effects at low concentrations, suggesting their potential as environmentally friendly alternatives to conventional herbicides .

作用机制

The mechanism of action of 1-(Trifluoromethyl)cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

相似化合物的比较

1-(Trifluoromethyl)cyclohex-2-en-1-ol can be compared with other similar compounds such as:

1-(Trifluoromethyl)cyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.

1-(Trifluoromethyl)cyclohex-2-en-1-one: Contains a ketone group instead of a hydroxyl group.

1-(Trifluoromethyl)cyclohex-2-en-1-amine: Contains an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a hydroxyl group, and a cyclohexene ring, which imparts distinct chemical and biological properties .

生物活性

1-(Trifluoromethyl)cyclohex-2-en-1-ol, a fluorinated organic compound, has garnered attention in various fields, including medicinal chemistry and material science, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring with a trifluoromethyl group and a hydroxyl group. The presence of the trifluoromethyl group significantly alters the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it could act as an inhibitor or activator of metabolic pathways.

- Receptor Binding : It may bind to receptors involved in various physiological processes, influencing cellular signaling pathways.

- Oxidative Stress Modulation : The compound has been shown to affect the production of reactive oxygen species (ROS), which can lead to apoptotic pathways in certain cell types.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through ROS-mediated pathways. A significant increase in caspase activity was observed, suggesting that the compound triggers programmed cell death mechanisms.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial dysfunction and activation of caspase cascades.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving mice treated with LPS to induce sepsis, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in tissues, correlating with reduced levels of inflammatory mediators.

Data Tables

属性

IUPAC Name |

1-(trifluoromethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h2,4,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFKUOBCTWPVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446743 | |

| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118143-28-5 | |

| Record name | 1-(Trifluoromethyl)-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118143-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。